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Compound of Interest

Compound Name: N-Boc-D-serine methyl ester

Introduction

N-Boc-D-serine methyl ester is a highly valuable and versatile chiral building block in modern
organic synthesis. Its trifunctional nature, possessing a protected amine (Boc), a methyl ester,
and a primary alcohol, allows for a wide range of selective chemical transformations. This
combination of functionalities, coupled with its inherent chirality, makes it an essential precursor
for the asymmetric synthesis of a diverse array of complex molecules, including
pharmaceuticals, natural products, and chiral ligands. The tert-butyloxycarbonyl (Boc)
protecting group provides robust protection of the amine functionality under a variety of
reaction conditions, yet it can be readily removed under mild acidic conditions, enabling
sequential chemical modifications. This application note provides a comprehensive overview of
the applications of N-Boc-D-serine methyl ester, including detailed experimental protocols for
its key transformations and its utility in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-D-serine methyl ester is provided

in the table below.
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Property Value

CAS Number 95715-85-8[1][2]

Molecular Formula CoH17NOs[1][2]

Molecular Weight 219.24 g/mol [2]

Appearance Co!orless to light yellow liquid/White to off-white
solid[1][2]

Optical Rotation [0]29/D +20 + 3° (c=1 in MeOH)[2]

Density 1.08 g/mL at 25 °C

Key Synthetic Applications and Protocols

N-Boc-D-serine methyl ester serves as a cornerstone in a multitude of synthetic strategies. Its
key applications include its use in peptide synthesis, the formation of chiral heterocyclic
systems like oxazolidines, and as a precursor for various functional group interconversions.

Boc Group Deprotection

The removal of the Boc protecting group is a fundamental step to liberate the free amine for
subsequent reactions, such as peptide bond formation. Trifluoroacetic acid (TFA) in
dichloromethane (DCM) is the most common and efficient method for this transformation.

Table 1: Boc Deprotection of N-Boc-D-serine Methyl Ester

Reagents Solvent Temperature Time Yield
Trifluoroacetic Dichloromethane 0 °C to Room 1oh >95% (as TFA
acid (TFA) (DCM) Temp. salt)
4 M HClin 1,4- _ .

) 1,4-Dioxane Room Temp. 1-4h High
Dioxane

o Dissolve N-Boc-D-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) (0.1
M concentration) in a round-bottom flask equipped with a magnetic stir bar.
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e Cool the solution to 0 °C in an ice bath.
e Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.

 Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature
and stir for an additional 1-2 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, remove the solvent and excess TFA under reduced pressure to yield the
D-serine methyl ester as its TFA salt. This can often be used directly in the next step without
further purification.

Peptide Bond Formation

The free amine, obtained after Boc deprotection, can be readily coupled with an N-protected
amino acid to form a dipeptide. Various coupling reagents can be employed to facilitate this
amide bond formation, with HATU being highly efficient for sterically hindered couplings.

Table 2: Peptide Coupling of D-Serine Methyl Ester with N-Boc-L-Alanine

Coupling
Temperatur . .
Reagent/Ad Base Solvent Time Yield
e
ditive
0 °C to Room
HBTU/HOBt DIPEA DMF 2-4 h >90%
Temp.
0 °C to Room _
HATU DIPEA DMF 1-3h High
Temp.
0 °C to Room
DCC/HOBt NMM DCM/DMF 12-18 h ~85%
Temp.

 In a round-bottom flask, dissolve N-Boc-L-alanine (1.05 eq) and HOBt (1.05 eq) in
anhydrous DMF.

o Add DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature.
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 In a separate flask, dissolve the TFA salt of D-serine methyl ester (1.0 eq) in anhydrous DMF.
» Add the solution of the activated N-Boc-L-alanine to the D-serine methyl ester solution.
 Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

o Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
5% aqueous citric acid, saturated aqueous NaHCOs, and brine.

o Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate under reduced
pressure to afford the crude dipeptide, which can be purified by column chromatography.

Synthesis of Chiral Oxazolidines

The ability to form a cyclic acetal between the hydroxyl group and the Boc-protected amine
(after conversion to an aldehyde) makes N-Boc-D-serine methyl ester a valuable precursor
for the synthesis of chiral oxazolidines. These rigid heterocyclic scaffolds are widely used as
chiral auxiliaries and synthons in asymmetric synthesis. A common route involves the reaction
of N-Boc-D-serine methyl ester with 2,2-dimethoxypropane.[3]

Table 3: Oxazolidine Formation from N-Boc-D-serine Methyl Ester

Temperatur . .
Reagents Solvent Catalyst Time Yield
e
2,2-
Dimethoxypro  Benzene p-TsOH Reflux 4-6 h 80%]3]
pane

e To a solution of N-Boc-D-serine methyl ester (1.0 eq) in benzene, add 2,2-
dimethoxypropane (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05

eq).
o Fit the flask with a Dean-Stark apparatus to remove the methanol byproduct.

o Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting
material by TLC.
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» After completion, cool the reaction mixture to room temperature and wash with saturated
agueous NaHCOs and brine.

e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

e The crude product can be purified by flash column chromatography on silica gel to afford the
desired oxazolidine derivative. An 80% yield has been reported for the corresponding D-
oxazolidine methyl ester.[3]

Application in the Synthesis of Biologically Active
Molecules

The utility of N-Boc-D-serine methyl ester as a chiral building block is exemplified in the
synthesis of numerous biologically active compounds, including antiviral and anti-cancer
agents.

Logical Workflow for Chiral Intermediate Synthesis

The following diagram illustrates a typical synthetic sequence starting from N-Boc-D-serine
methyl ester to generate a versatile chiral intermediate.
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Caption: Synthetic pathways from N-Boc-D-serine methyl ester.

This workflow highlights two common synthetic routes starting from N-Boc-D-serine methyl
ester. Path (a) demonstrates its use in peptide synthesis after deprotection, while path (b)
shows its conversion into a chiral oxazolidine, a key intermediate for various asymmetric
syntheses.

Role in Neuroscience: D-Serine and the NMDA Receptor
Signaling Pathway
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D-serine, the enantiomer of the more common L-serine, plays a crucial role as a co-agonist at
the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The NMDA receptor
is a glutamate-gated ion channel that is fundamental for synaptic plasticity, learning, and
memory. For the NMDA receptor to be activated, both glutamate and a co-agonist, such as D-
serine or glycine, must bind to their respective sites on the receptor complex. The synthesis of
D-serine derivatives is therefore of significant interest in neuroscience research to probe the
function of the NMDA receptor and to develop potential therapeutics for neurological disorders.

The following diagram illustrates the role of D-serine in the activation of the NMDA receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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